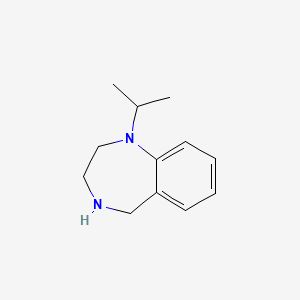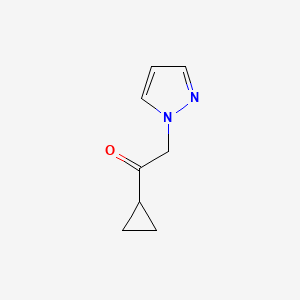
1-cyclopropyl-2-(1H-pyrazol-1-yl)ethan-1-one
Overview
Description
“1-cyclopropyl-2-(1H-pyrazol-1-yl)ethan-1-one” is a chemical compound with the molecular formula C8H10N2O and a molecular weight of 150.18 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “1-cyclopropyl-2-(1H-pyrazol-1-yl)ethan-1-one” consists of a cyclopropyl group attached to a 2-(1H-pyrazol-1-yl)ethan-1-one moiety . The InChI code for this compound is 1S/C8H10N2O/c1-6(11)7-4-9-10(5-7)8-2-3-8/h4-5,8H,2-3H2,1H3 .Scientific Research Applications
Therapeutic Potential
Compounds containing imidazole, a five-membered heterocyclic moiety, have a broad range of chemical and biological properties . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Although “1-cyclopropyl-2-(1H-pyrazol-1-yl)ethan-1-one” does not contain an imidazole ring, it does contain a pyrazole ring, which is also a five-membered heterocyclic moiety. This suggests that it may have similar therapeutic potential.
Anti-Fibrosis Efficacy
There is evidence that compounds with a similar structure to “1-cyclopropyl-2-(1H-pyrazol-1-yl)ethan-1-one” have been found to have potent DDR1/2 inhibitory activities, low toxicity, good pharmacokinetic properties, and reliable in vivo anti-fibrosis efficacy . This suggests that “1-cyclopropyl-2-(1H-pyrazol-1-yl)ethan-1-one” could potentially be used in the treatment of fibrotic diseases.
Inhibition of P21-Activated Kinase 4 (PAK4)
A series of novel 2,4-diaminoquinazoline derivatives were designed, synthesized, and evaluated as p21-activated kinase 4 (PAK4) inhibitors . All compounds showed significant inhibitory activity against PAK4 . Given the structural similarity of “1-cyclopropyl-2-(1H-pyrazol-1-yl)ethan-1-one” to these compounds, it may also have potential as a PAK4 inhibitor.
Tautomerism Studies
Compounds with a pyrazole ring, such as “1-cyclopropyl-2-(1H-pyrazol-1-yl)ethan-1-one”, can exist in different tautomeric forms . Studying the tautomerism of these compounds can provide valuable insights into their chemical behavior and potential applications.
Drug Development
Given the wide range of biological activities exhibited by compounds with a pyrazole ring, “1-cyclopropyl-2-(1H-pyrazol-1-yl)ethan-1-one” could potentially be used as a starting point for the development of new drugs .
Safety and Hazards
The safety information available indicates that “1-cyclopropyl-2-(1H-pyrazol-1-yl)ethan-1-one” may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
1-cyclopropyl-2-pyrazol-1-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c11-8(7-2-3-7)6-10-5-1-4-9-10/h1,4-5,7H,2-3,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QASLUAZWCFNYEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)CN2C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(2-Hydroxyethyl)(methyl)amino]pyridine-2-carbonitrile](/img/structure/B1529329.png)

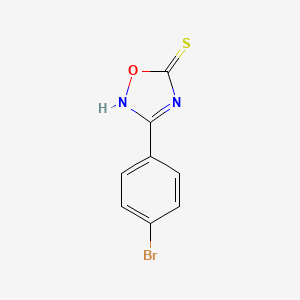
amine](/img/structure/B1529334.png)
![1-[3-Bromo-4-(propan-2-yloxy)phenyl]ethan-1-amine](/img/structure/B1529336.png)
![1-[3-Bromo-4-(2-methoxyethoxy)-phenyl]-ethylamine](/img/structure/B1529337.png)
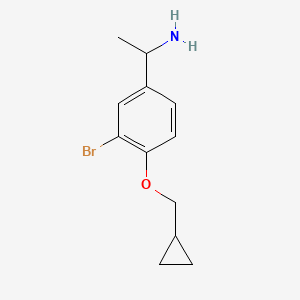
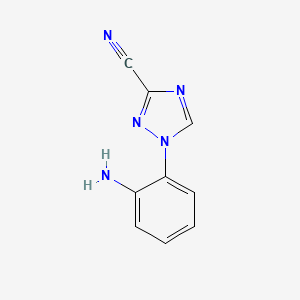

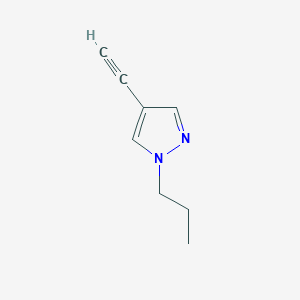
![3-bromo-7-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B1529342.png)
![5-{2-Azabicyclo[2.2.1]heptan-2-yl}-2-methylaniline](/img/structure/B1529343.png)
![Methyl[(3,4,5-trifluorophenyl)methyl]amine](/img/structure/B1529349.png)
